N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-5-8-16(23-11)24(20,21)17-12-6-7-13(14(10-12)22-2)18-9-3-4-15(18)19/h5-8,10,17H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOWPFYZVHWPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific conditions. For instance, the synthesis might involve the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with 5-methylthiophene-2-sulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would yield an amine derivative .
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The European patent EP 2 697 207 B1 lists sulfonamide and thioamide derivatives with structural similarities:
1. N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide
- Key differences :
- Contains a methanesulfonamide group instead of a thiophene sulfonamide.
- Features a 2-oxooxazolidine ring instead of a 2-oxopyrrolidin moiety.
- Includes a trifluoromethyl-substituted phenyl group, enhancing lipophilicity and metabolic stability compared to the simpler methoxy group in the target compound.
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide
- Key differences :
- Substitutes the sulfonamide with a thioamide group, altering electronic properties and hydrogen-bonding capacity.
Structural and Functional Analysis
Research Findings and Limitations
- Evidence Gaps: None of the provided sources directly address the target compound’s synthesis, bioactivity, or physicochemical data.
- Patent Compounds (): The oxazolidinone and trifluoromethyl groups in the patent compounds suggest optimized pharmacokinetic profiles compared to the target compound’s simpler pyrrolidinone and methoxy groups .
Q & A
Q. Critical Conditions :
- Temperature : Pd-catalyzed reactions often proceed at 80–100°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential to isolate the pure product .
How can researchers validate the structural integrity of this compound using spectroscopic methods?
Basic Research Question
A combination of techniques is required:
- ¹H/¹³C NMR :
- Thiophene protons appear as doublets near δ 7.0–7.5 ppm.
- Methoxy groups resonate at δ 3.8–4.0 ppm .
- Pyrrolidinone carbonyl signals are observed at δ 170–175 ppm in ¹³C NMR .
- IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C₁₇H₁₉N₂O₄S₂ requires m/z ~395.08) .
Data Contradictions : Discrepancies in carbonyl peak positions may arise from solvent effects or hydrogen bonding .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should researchers interpret conflicting results?
Advanced Research Question
- Enzyme inhibition assays : Target enzymes (e.g., kinases, carbonic anhydrases) using fluorometric or colorimetric substrates. IC₅₀ values should be compared across multiple replicates .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (10–100 µM range) .
Q. Addressing Contradictions :
- Variability may stem from differences in cell permeability or assay conditions (e.g., serum concentration). Normalize data to positive controls (e.g., doxorubicin) and validate with orthogonal methods (e.g., Western blotting) .
How does pH and temperature affect the stability of this compound during storage?
Basic Research Question
- pH Stability :
- Stable at pH 6–8 (phosphate buffer, 25°C).
- Degradation occurs at pH < 4 (sulfonamide hydrolysis) or pH > 9 (methoxy group demethylation) .
- Thermal Stability :
- Decomposes above 150°C (TGA data).
- Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation .
What computational strategies can predict the binding modes of this compound to biological targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB IDs 1XM6, 3HS5) to model interactions with the sulfonamide and pyrrolidinone groups .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Focus on hydrogen bonds between sulfonamide S=O and active-site residues .
Validation : Compare computational results with mutagenesis data or X-ray co-crystallography .
How do structural modifications (e.g., replacing methoxy with ethoxy) impact the compound’s pharmacokinetic properties?
Advanced Research Question
- Lipophilicity : Ethoxy substitution increases logP (measured via shake-flask method), enhancing membrane permeability but reducing solubility .
- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) reveals ethoxy groups undergo faster oxidative metabolism than methoxy .
Q. Table: Comparative Properties of Analogues
| Substituent | logP (Calc.) | Solubility (µM) | CYP3A4 t₁/₂ (min) |
|---|---|---|---|
| –OCH₃ | 2.1 | 120 | 45 |
| –OC₂H₅ | 2.8 | 75 | 25 |
| Data inferred from related sulfonamide studies . |
How should researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
Advanced Research Question
- Re-examine reaction parameters :
- Catalyst loading (0.5–2 mol% Pd) impacts cross-coupling efficiency .
- Solvent purity (anhydrous DMF vs. technical grade) affects intermediate stability .
- Reproduce under controlled conditions : Use glovebox for air-sensitive steps and quantify byproducts via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
